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Compound of Interest

Compound Name:
1-Azaspiro[3.3]heptane

hemioxalate

CAS No.: 1523571-15-4; 51392-72-4

Cat. No.: B2590587

Get Quote

Executive Summary
1-Azaspiro[3.3]heptane (Free Base MW: 97.16 Da) is a saturated spirocyclic amine that has

gained prominence as a conformationally restricted surrogate for piperidine. Its incorporation

into drug scaffolds improves metabolic stability and lowers lipophilicity (

) while maintaining vector fidelity.

This guide focuses on the Hemioxalate salt form (

stoichiometry), which is the preferred solid form for storage and handling due to the volatility
and hygroscopicity of the free amine.
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Parameter Detail

IUPAC Name 1-Azaspiro[3.3]heptane hemioxalate

CAS Number
1523571-15-4 (Hemioxalate) / 51392-72-4

(Generic Oxalate)

Formula

(2

Amine + 1

Oxalic Acid)

MW 284.35 g/mol (Salt); 97.16 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility

High in

, DMSO; Low in

Structural Analysis & Numbering
Correct interpretation of NMR data requires adherence to the specific numbering of the

spiro[3.3]heptane system. Unlike piperidine, the spiro quaternary carbon introduces unique

magnetic environments.

Diagram 1: Structural Numbering & Salt Stoichiometry

Figure 1: Numbering of 1-Azaspiro[3.3]heptane. Note the spiro center at C4.

N1

C2 C3

C4
(Spiro)

C5 C6

C7Oxalate
(C2O4)

 Ionic
Interaction

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2590587/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-1-azaspiro-3-3-heptane-hemioxalate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2590587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization Protocols
The following data represents the consensus diagnostic signals observed for this scaffold.

Nuclear Magnetic Resonance (NMR)
Solvent Selection: Deuterium Oxide (

) is the standard solvent.

may be used but often results in broadened ammonium signals. Internal Standard: TSP
(trimethylsilylpropanoic acid) or residual HDO (

4.79).

NMR (400 MHz,

)
The spectrum is characterized by the distinct desymmetrization of the azetidine ring versus the

cyclobutane ring.
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Position
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

H-2 3.80 – 3.95
Triplet (

)
2H

-protons to

Nitrogen

(Azetidine). Most

deshielded due

to inductive

effect of

.

H-3 2.40 – 2.55
Triplet (

)
2H -protons

(Azetidine).

H-5, H-7 2.05 – 2.25
Multiplet (

)
4H

Cyclobutane

methylene

protons adjacent

to spiro center.

H-6 1.75 – 1.95
Multiplet (

)
2H

Distal

cyclobutane

methylene

protons.

Oxalate N/A Silent 0H

Oxalate has no

protons. Absence

of signals here

confirms purity

from oxalic acid

excess.

Note: In

, a broad singlet at

8.0–9.5 ppm may be observed corresponding to the ammonium protons (
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).

NMR (100 MHz,

)
The diagnostic feature of the salt is the presence of the oxalate carbonyl signal and the

quaternary spiro carbon.

Carbon
Shift (

ppm)
Type Notes

Oxalate 165.0 – 167.0
Diagnostic for the salt

form.

C-4 60.0 – 62.0
Quaternary (

)

The spiro center.

Often low intensity

due to long relaxation

time.

C-2 50.0 – 52.0 -carbon (Azetidine).

C-5, C-7 30.0 – 32.0
Cyclobutane ring

carbons.

C-3 28.0 – 30.0 -carbon (Azetidine).

C-6 15.0 – 17.0
Distal cyclobutane

carbon.

Mass Spectrometry (ESI-MS)
Mass spectrometry is critical for confirming the parent amine, as the oxalate counterion

dissociates during ionization.

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

Parent Ion (
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):

98.1 (Calculated for

).

Fragmentation Pattern:

98.1

Parent.

70.1

Loss of ethylene (cyclobutane ring opening/cleavage), common in spiro[3.3] systems.

56.1

Azetidine ring fragment.

Infrared Spectroscopy (FT-IR, Solid State)
3200 – 2800

: Broad, strong absorption. Overlap of

stretch (ammonium) and

stretches.

1720 – 1690

:

stretch (Oxalate/Carboxylic acid).

1600 – 1550

:

bending.

Analytical Workflow & Quality Control

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2590587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure the integrity of the hemioxalate salt (specifically the 2:1 stoichiometry), the following

workflow is recommended.

Diagram 2: QC & Validation Workflow
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Stoichiometry Verification
Since the oxalate has no protons, Elemental Analysis (CHN) is the gold standard to distinguish

between the hemioxalate (2:1) and mono-oxalate (1:1) forms.[1][2][3][4]

Theoretical Hemioxalate (

): C: 59.13%, H: 8.51%, N: 9.85%.

Theoretical Mono-oxalate (

): C: 51.33%, H: 7.00%, N: 7.48%.

Handling and Stability
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Hygroscopicity: The salt is moderately hygroscopic. Store under inert atmosphere

(Nitrogen/Argon) at 2–8°C.

Free Basing Protocol: To access the free amine for coupling reactions:

Suspend the salt in DCM or Ether.

Treat with

NaOH or saturated

.

Separate organic layer. Note: The free base is volatile. Do not concentrate to dryness

under high vacuum for extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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